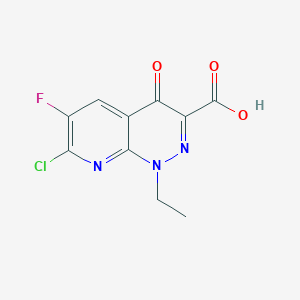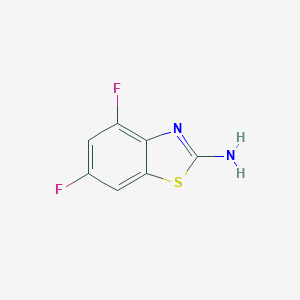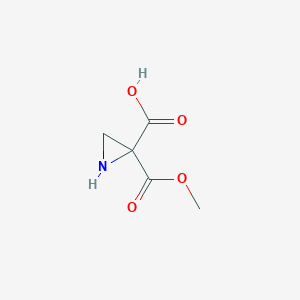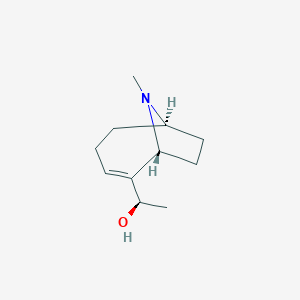![molecular formula C19H20N2O6 B053946 [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate CAS No. 114560-31-5](/img/structure/B53946.png)
[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of indole-3-acetic acid, a plant hormone that plays a critical role in regulating plant growth and development. In
Wirkmechanismus
The mechanism of action of [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition ultimately leads to the death of cancer cells and the suppression of tumor growth.
Biochemische Und Physiologische Effekte
Studies have shown that [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate has a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells relatively unaffected. Additionally, it has been shown to inhibit angiogenesis (the formation of new blood vessels), which is critical for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate in lab experiments is its potent anti-tumor activity. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and division. However, one of the limitations of using this compound is its potential toxicity to normal cells. Careful dosing and monitoring are required to ensure that the compound is not causing harm to healthy cells.
Zukünftige Richtungen
There are many potential future directions for research involving [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate. One area of interest is in the development of new cancer therapies that target the specific enzymes inhibited by this compound. Another potential direction is in the study of the compound's effects on plant growth and development. Finally, future research could focus on identifying new derivatives of this compound that exhibit even greater anti-tumor activity or reduced toxicity to normal cells.
Synthesemethoden
The synthesis of [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate involves several steps. The starting material is indole-3-acetic acid, which is first converted to its methyl ester. The methyl ester is then reacted with acetic anhydride to form the corresponding acetate. The final step involves the addition of an aziridine ring to the 5-position of the indole ring, which is accomplished using a suitable aziridination reagent.
Wissenschaftliche Forschungsanwendungen
[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate has been studied for its potential use in a variety of scientific research applications. One of the primary areas of interest is in the field of cancer research, where this compound has been shown to exhibit potent anti-tumor activity. Other potential applications include the study of plant growth and development, as well as the development of new pharmaceuticals.
Eigenschaften
CAS-Nummer |
114560-31-5 |
|---|---|
Produktname |
[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate |
Molekularformel |
C19H20N2O6 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate |
InChI |
InChI=1S/C19H20N2O6/c1-11(22)26-8-4-5-14-13(10-27-12(2)23)17-18(20(14)3)16(24)9-15(19(17)25)21-6-7-21/h4-5,9H,6-8,10H2,1-3H3/b5-4+ |
InChI-Schlüssel |
BXFPCECXYGHUEL-SNAWJCMRSA-N |
Isomerische SMILES |
CC(=O)OC/C=C/C1=C(C2=C(N1C)C(=O)C=C(C2=O)N3CC3)COC(=O)C |
SMILES |
CC(=O)OCC=CC1=C(C2=C(N1C)C(=O)C=C(C2=O)N3CC3)COC(=O)C |
Kanonische SMILES |
CC(=O)OCC=CC1=C(C2=C(N1C)C(=O)C=C(C2=O)N3CC3)COC(=O)C |
Synonyme |
[(E)-3-[3-(acetyloxymethyl)-5-aziridin-1-yl-1-methyl-4,7-dioxo-indol-2-yl]prop-2-enyl] acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)
![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)
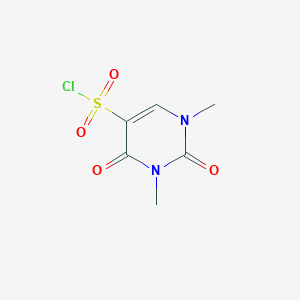
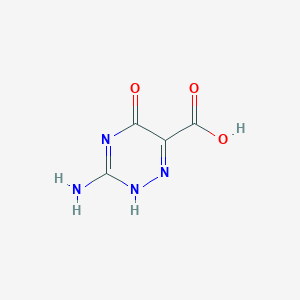
![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)
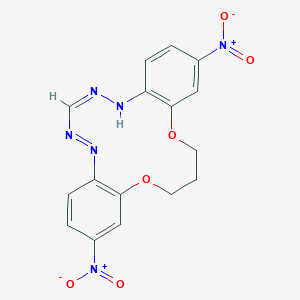
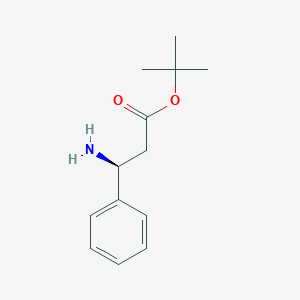
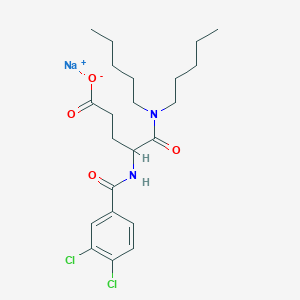
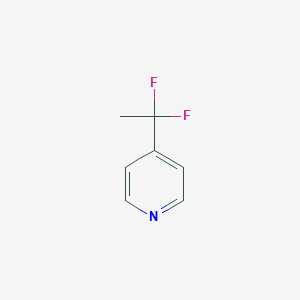
![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)
